molecular formula C6H14N2OS B6236286 1-methyl-3-[3-(methylsulfanyl)propyl]urea CAS No. 1600901-60-7

1-methyl-3-[3-(methylsulfanyl)propyl]urea

Cat. No.: B6236286
CAS No.: 1600901-60-7
M. Wt: 162.26 g/mol
InChI Key: OSJKQCHTYPJFSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-methyl-3-[3-(methylsulfanyl)propyl]urea is a synthetic urea derivative of significant interest in chemical and pharmaceutical research. Its structure, incorporating a methylsulfanylpropyl chain, makes it a valuable intermediate for exploring structure-activity relationships and developing novel compounds with enhanced properties. Urea derivatives are a prominent class of compounds in medicinal chemistry and agrochemical research. The urea functional group is known to participate in key hydrogen-bonding interactions with biological targets, which can be leveraged in the design of enzyme inhibitors or receptor ligands . The presence of the methylsulfanyl (S-CH3) group is a key feature of this molecule. Sulfur-containing groups can influence the compound's metabolism and electronic properties, potentially leading to modified bioactivity and pharmacokinetic profiles, a principle observed in other pesticidal urea derivatives . In research settings, this compound is primarily utilized as a chemical building block. It can be used to study peptide and protein interactions, given urea's established role as a powerful protein denaturant that acts via both direct and indirect mechanisms . Furthermore, its application can extend to the synthesis of more complex molecules for screening programs in drug discovery and the development of crop protection agents, following the precedent of bioactive urea compounds like the benzoylphenyl urea insect growth regulator novaluron . Researchers value this compound for probing biochemical pathways and optimizing lead compounds in early-stage discovery. This product is designated For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1600901-60-7

Molecular Formula

C6H14N2OS

Molecular Weight

162.26 g/mol

IUPAC Name

1-methyl-3-(3-methylsulfanylpropyl)urea

InChI

InChI=1S/C6H14N2OS/c1-7-6(9)8-4-3-5-10-2/h3-5H2,1-2H3,(H2,7,8,9)

InChI Key

OSJKQCHTYPJFSO-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)NCCCSC

Purity

95

Origin of Product

United States

Advanced Spectroscopic and Structural Elucidation Techniques

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Full Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation in solution. Through the analysis of ¹H and ¹³C nuclei, along with their interactions, a detailed connectivity map of the molecule can be constructed.

Comprehensive ¹H and ¹³C NMR Spectral Analysis

The ¹H NMR spectrum of 1-methyl-3-[3-(methylsulfanyl)propyl]urea is predicted to exhibit distinct signals corresponding to each unique proton environment. The chemical shifts are influenced by the electron-donating and -withdrawing effects of adjacent functional groups.

The N-methyl group is expected to appear as a doublet in the upfield region of the spectrum, coupled to the adjacent N-H proton. The methylene (B1212753) protons of the propyl chain will present as multiplets, with their chemical shifts varying based on their proximity to the electronegative nitrogen and sulfur atoms. The S-methyl group will be a sharp singlet, characteristic of a methyl group attached to a sulfur atom. The N-H protons of the urea (B33335) moiety are expected to be broad signals, and their chemical shifts can be sensitive to solvent and concentration.

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each chemically non-equivalent carbon atom will produce a single resonance. The carbonyl carbon of the urea group is characteristically found in the downfield region of the spectrum, typically between 155 and 180 ppm. libretexts.orgchemicalbook.comnih.gov The carbons of the propyl chain and the methyl groups will appear at higher field strengths. The chemical shifts are influenced by the substitution pattern and the nature of the neighboring atoms. wikipedia.org

Predicted ¹H NMR Data for this compound

ProtonsPredicted Chemical Shift (ppm)Predicted MultiplicityPredicted Coupling Constant (J) in Hz
NH-CH~2.7 - 2.9d~4-5
CH ₃-S~2.0 - 2.2s-
S-CH~2.5 - 2.7t~7
CH ₂-CH₂-N~1.7 - 1.9quintet~7
N-CH~3.1 - 3.3q~6-7
CH ₃-NH ~5.5 - 6.5br s-
C₃H₇-NH ~5.5 - 6.5br t~5-6

Predicted ¹³C NMR Data for this compound

Carbon AtomPredicted Chemical Shift (ppm)
C =O~158 - 162
N-C H₃~28 - 32
S-C H₃~14 - 18
S-C H₂~30 - 34
C H₂-CH₂-N~29 - 33
N-C H₂~38 - 42

Application of Two-Dimensional NMR (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the molecular fragments, a suite of two-dimensional (2D) NMR experiments is essential.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu For this compound, COSY would show correlations between the adjacent methylene protons of the propyl chain (S-CH ₂-CH ₂-NH ₂). It would also confirm the coupling between the N-H proton and the N-methyl protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). wikipedia.orgsdsu.edu Each cross-peak in the HSQC spectrum links a specific proton signal to its attached carbon signal, allowing for the definitive assignment of the carbon resonances based on the already assigned proton spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. sdsu.edu HMBC is crucial for piecing together the entire molecular structure. For instance, it would show a correlation from the N-methyl protons to the carbonyl carbon, and from the S-methyl protons to the adjacent methylene carbon, confirming the placement of these groups.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximity of protons. While not critical for the constitutional analysis of this flexible molecule, it could provide insights into preferred conformations in solution.

Fourier Transform Infrared (FTIR) Spectroscopy for Diagnostic Vibrational Modes

FTIR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. researchgate.netdocbrown.info

The FTIR spectrum of this compound is expected to show several characteristic absorption bands:

N-H Stretching: The urea N-H groups will exhibit stretching vibrations in the region of 3300-3500 cm⁻¹. The presence of two bands in this region is typical for a secondary urea.

C=O Stretching: A strong absorption band, characteristic of the urea carbonyl group (the "urea I band"), is expected around 1630-1680 cm⁻¹. researchgate.net

N-H Bending: The N-H bending vibration (the "urea II band") typically appears around 1550-1600 cm⁻¹.

C-N Stretching: The C-N stretching vibrations of the urea and the alkylamine moieties will be observed in the 1400-1450 cm⁻¹ region. researchgate.net

C-H Stretching: The aliphatic C-H stretching vibrations of the methyl and methylene groups will appear in the range of 2850-3000 cm⁻¹.

S-C Stretching: A weaker absorption corresponding to the S-C bond stretching is expected in the fingerprint region, typically around 600-800 cm⁻¹.

Characteristic FTIR Absorption Bands for this compound

Vibrational ModeFunctional GroupPredicted Wavenumber (cm⁻¹)Intensity
N-H StretchUrea N-H3300 - 3500Medium-Strong
C-H StretchAliphatic (CH₃, CH₂)2850 - 3000Medium
C=O Stretch (Urea I)Urea C=O1630 - 1680Strong
N-H Bend (Urea II)Urea N-H1550 - 1600Medium-Strong
C-N StretchUrea & Amine1400 - 1450Medium
S-C StretchThioether600 - 800Weak

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Patterns

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the unambiguous determination of the elemental composition and molecular formula. For this compound (C₅H₁₂N₂OS), the exact mass can be calculated and compared to the experimental value with a high degree of precision.

In addition to the molecular ion peak, the mass spectrum will display a characteristic fragmentation pattern resulting from the cleavage of weaker bonds upon ionization. libretexts.orgnih.gov The study of these fragment ions provides further structural confirmation. Common fragmentation pathways for N-alkyl ureas include cleavage of the C-N bonds of the urea group and alpha-cleavage adjacent to the nitrogen and sulfur atoms. researchgate.net

Predicted HRMS Data and Fragmentation for this compound

IonPredicted m/zDescription
[M+H]⁺149.0794Molecular ion (protonated)
[M-CH₃S]⁺101.0764Loss of the methylsulfanyl radical
[CH₃NHCONH₂]⁺75.0553Fragment from cleavage of the propyl chain
[CH₃SC₃H₆NH]⁺104.0685Fragment from cleavage of the urea C-N bond
[C₃H₆S]⁺•74.0188McLafferty-type rearrangement product

X-ray Crystallography for Definitive Solid-State Molecular Architecture (if Crystalline Material is Obtainable)

Should a single crystal of sufficient quality be obtained, X-ray crystallography would provide the most definitive structural information. This technique determines the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. researchgate.net

The crystal structure would reveal the planarity of the urea moiety and the conformation of the flexible propyl chain. Furthermore, it would elucidate the intermolecular hydrogen bonding network, which is expected to be a dominant feature in the crystal packing of this molecule, likely involving the N-H and C=O groups of the urea functionality.

Computational and Theoretical Chemistry Investigations

Quantum Mechanical (QM) Studies of Electronic Structure and Reactivity

Quantum mechanical methods are essential for elucidating the electronic properties that govern the structure and reactivity of a molecule. These ab initio (from first principles) calculations solve approximations of the Schrödinger equation to determine the electron distribution and corresponding molecular energies.

Density Functional Theory (DFT) is a workhorse of computational chemistry, balancing accuracy with computational cost. It is used to determine the most stable three-dimensional arrangement of atoms in a molecule—its equilibrium geometry—by finding the minimum energy state on the potential energy surface. For 1-methyl-3-[3-(methylsulfanyl)propyl]urea, DFT calculations, often using a functional like B3LYP with a basis set such as 6-31G(d,p), would be employed to predict key structural parameters.

This optimization process yields precise data on bond lengths, bond angles, and dihedral angles. For instance, the planarity of the urea (B33335) moiety, the orientation of the methyl group, and the conformation of the flexible (methylsulfanyl)propyl chain would be determined. Energetic profiling can also be used to assess the relative stability of different conformers.

Table 1: Representative Optimized Geometric Parameters for a Urea Derivative (Illustrative) This table illustrates the type of data obtained from DFT geometry optimization. The values are representative for a related urea structure and not specific to this compound.

ParameterBond/AngleOptimized Value
Bond Length C=O (carbonyl)1.25 Å
C-N (amide)1.38 Å
N-C (alkyl)1.46 Å
C-S (thioether)1.81 Å
Bond Angle N-C-N (urea)118.5°
O=C-N (urea)120.8°
C-S-C (thioether)98.9°

Analysis of Frontier Molecular Orbitals (HOMO/LUMO) and Global Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory is central to predicting chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. irjweb.com A large gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates a molecule is more polarizable and reactive. irjweb.comnih.gov

From the energies of the HOMO and LUMO, global reactivity descriptors can be calculated to quantify reactive tendencies. researchgate.net These include:

Ionization Potential (I): ≈ -EHOMO

Electron Affinity (A): ≈ -ELUMO

Electronegativity (χ): (I + A) / 2

Chemical Hardness (η): (I - A) / 2

Chemical Softness (S): 1 / η

Electrophilicity Index (ω): χ² / (2η)

For this compound, the HOMO would likely be localized on the sulfur and nitrogen atoms, which are the most electron-rich centers. The LUMO would likely be centered around the carbonyl group.

Table 2: Illustrative Frontier Orbital Energies and Global Reactivity Descriptors Calculated for an analogous organic molecule using DFT (B3LYP method) to demonstrate typical values. nih.gov

ParameterValue (eV)
EHOMO-6.71
ELUMO-1.95
HOMO-LUMO Gap (ΔE) 4.76
Ionization Potential (I)6.71
Electron Affinity (A)1.95
Chemical Hardness (η)2.38
Chemical Softness (S)0.42 eV⁻¹
Electrophilicity Index (ω)2.68

Mapping of Molecular Electrostatic Potential (MEP) Surfaces

A Molecular Electrostatic Potential (MEP) surface provides a visual map of the charge distribution in a molecule. researchgate.net It is plotted onto the molecule's electron density surface, using color-coding to indicate regions of varying electrostatic potential. This map is invaluable for predicting sites susceptible to electrophilic and nucleophilic attack. nih.gov

Red Regions: Indicate negative electrostatic potential, rich in electrons. These are sites for electrophilic attack. For this compound, the most negative potential would be concentrated around the carbonyl oxygen atom. nih.gov

Blue Regions: Indicate positive electrostatic potential, which is electron-poor. These are sites for nucleophilic attack. Positive potential would be found around the hydrogen atoms bonded to the nitrogen atoms of the urea group. nih.gov

Green Regions: Represent neutral or near-zero potential, typical of nonpolar hydrocarbon portions of the molecule.

The MEP surface would clearly show that the carbonyl oxygen is the primary site for hydrogen bonding interactions as a hydrogen bond acceptor.

Molecular Dynamics (MD) Simulations for Conformational Landscape and Solution Behavior

While QM methods are excellent for static molecules, Molecular Dynamics (MD) simulations are used to study the motion of atoms and molecules over time. nih.gov By solving Newton's equations of motion for a system of atoms, MD can reveal the conformational landscape, flexibility, and interactions with a solvent. nih.gov

An MD simulation of this compound, typically in a box of water molecules, would provide insight into:

Conformational Flexibility: How the [3-(methylsulfanyl)propyl] chain flexes and rotates in solution.

Solvation Structure: The arrangement of water molecules around the solute, particularly the strong hydrogen bonds formed with the urea group.

Intramolecular Interactions: The potential for transient intramolecular hydrogen bonds or other non-covalent interactions that might stabilize certain conformations.

These simulations are crucial for understanding how the molecule behaves in a realistic, dynamic environment, which is often a precursor to understanding its interactions with larger systems. researchgate.net

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies) via ab initio Methods

Computational methods can accurately predict spectroscopic data, which is a powerful tool for structure verification and interpretation of experimental spectra. nih.gov Using methods like Gauge-Independent Atomic Orbital (GIAO) coupled with DFT, it is possible to calculate the nuclear magnetic shielding tensors, which are then converted into NMR chemical shifts. researchgate.net

For this compound, theoretical calculations could predict:

¹H and ¹³C NMR Chemical Shifts: These predictions help in assigning peaks in an experimental spectrum. For instance, the chemical shift of the carbonyl carbon and the carbons adjacent to the sulfur and nitrogen atoms can be calculated.

Vibrational Frequencies: The calculation of vibrational (infrared) frequencies can help assign spectral bands to specific molecular motions, such as the characteristic C=O stretch of the urea group or the C-S stretching vibration.

Comparing calculated spectra with experimental ones can provide strong evidence for the correct structural assignment. nih.gov

Table 3: Example of Predicted vs. Experimental ¹³C NMR Chemical Shifts for a Uracil Molecule (Illustrative) This table demonstrates the accuracy of ab initio methods in predicting NMR data. nih.gov

Carbon AtomPredicted Chemical Shift (ppm)Experimental Chemical Shift (ppm)
C2 (C=O)153.1152.0
C4 (C=O)166.5164.7
C5102.3101.8
C6143.2142.1

In Silico Modeling of Potential Intermolecular Interactions and Binding Modes (Non-Clinical Focus)

In silico modeling can be used to explore how this compound might interact with other molecules or surfaces. This is often achieved through molecular docking or interaction energy calculations. While often used in drug discovery, these methods have broad applications in materials science and chemical engineering.

For example, one could model the interaction of this compound with a surface or a larger host molecule. The calculations would identify the most stable binding modes and quantify the interaction energy, breaking it down into components like:

Electrostatic Interactions: Driven by the charge distributions visualized in the MEP map.

Hydrogen Bonding: The dominant interaction for the urea group.

Van der Waals Forces: Weaker, non-specific interactions.

This type of modeling could predict the molecule's affinity for different chemical environments in a non-clinical context, such as its potential to act as a surface binding agent or a component in a supramolecular assembly.

Chemical Reactivity and Derivatization Studies of 1 Methyl 3 3 Methylsulfanyl Propyl Urea

Mechanistic Investigations of Chemical Transformations Involving the Urea (B33335) Moiety

The urea functional group in 1-methyl-3-[3-(methylsulfanyl)propyl]urea is a versatile hub for chemical transformations. The presence of two nitrogen atoms and a carbonyl group allows for a range of reactions, primarily involving nucleophilic attack and electrophilic substitution.

Mechanistic studies on simple ureas reveal that the nitrogen atoms are nucleophilic, though their reactivity is tempered by the electron-withdrawing effect of the adjacent carbonyl group. The N-methyl group on one side and the propyl chain on the other influence the steric accessibility and electronic environment of the respective nitrogen atoms.

One key transformation is acylation . In the presence of an acid catalyst, the carbonyl oxygen can be protonated, enhancing the electrophilicity of the carbonyl carbon. This facilitates attack by nucleophiles. Conversely, the nitrogen atoms can act as nucleophiles. For instance, reaction with an acyl chloride or anhydride (B1165640) can lead to the formation of an N-acylurea. The regioselectivity of this reaction would be influenced by the steric hindrance around the two nitrogen atoms. The less sterically hindered nitrogen of the N-methyl group would be the preferred site of acylation.

Another significant reaction is the Hofmann rearrangement of the primary amide portion of the urea, which could be conceptually achieved after selective hydrolysis. However, a more direct transformation involves the reaction with electrophiles. For instance, reaction with aldehydes, such as formaldehyde, can lead to the formation of α-hydroxyalkylureas. wikipedia.org

The urea moiety can also participate in condensation reactions . For example, reaction with dicarbonyl compounds like benzil (B1666583) in an acidic medium can lead to the formation of heterocyclic structures, such as hydantoins. rsc.org The initial step involves the nucleophilic attack of the urea nitrogen on the protonated carbonyl of the dicarbonyl compound. rsc.org

Transformation Reagents/Conditions Plausible Product Type General Mechanistic Insight
N-AcylationAcyl chloride, baseN-Acyl-1-methyl-3-[3-(methylsulfanyl)propyl]ureaNucleophilic attack of a urea nitrogen on the acyl halide.
AlkylationAlkyl halide, baseN,N'-Dialkyl or N,N,N'-trialkyl urea derivativeNucleophilic substitution at the nitrogen atoms. rsc.org
CondensationDicarbonyl compound (e.g., benzil), acidSubstituted hydantoin (B18101) derivativeNucleophilic addition of urea to the carbonyl group followed by cyclization and dehydration. rsc.org
Reaction with IsocyanatesR-NCOBiuret derivativeNucleophilic addition of a urea nitrogen to the isocyanate carbon. wikipedia.org

Reactivity of the Methylsulfanyl Group (e.g., Oxidation, Nucleophilic Substitution, Coordination)

The methylsulfanyl (-SCH₃) group, a thioether, imparts another layer of reactivity to the molecule. The sulfur atom, with its lone pairs of electrons, is nucleophilic and susceptible to oxidation.

Oxidation of the thioether is a common and predictable transformation. Mild oxidizing agents, such as hydrogen peroxide or a peroxyacid like meta-chloroperoxybenzoic acid (m-CPBA), will convert the methylsulfanyl group to a methylsulfinyl group (-SOCH₃), forming the corresponding sulfoxide (B87167). masterorganicchemistry.com The use of stronger oxidizing agents or an excess of the oxidant can further oxidize the sulfoxide to a methylsulfonyl group (-SO₂CH₃), yielding the sulfone. masterorganicchemistry.comrsc.org The kinetic analysis of thioether oxidation indicates that reactions with agents like hypochlorite (B82951) can be very rapid. acs.org

The sulfur atom can also act as a nucleophile . It can participate in S-alkylation reactions with alkyl halides to form sulfonium (B1226848) salts. youtube.com These salts are themselves reactive, with the alkyl groups attached to the positively charged sulfur becoming susceptible to nucleophilic attack. youtube.com Nucleophilic substitution reactions on the carbon adjacent to the sulfur are also possible, though less common for a simple methyl group.

Furthermore, the sulfur atom can act as a ligand and coordinate to various metal centers. The ability of thioethers to coordinate with transition metals is well-documented and can be a handle for creating metal complexes or for catalytic applications.

Reaction Type Reagents/Conditions Product Functional Group Key Observations
Oxidation (to Sulfoxide)H₂O₂, m-CPBA (1 equiv.)Methylsulfinyl (-SOCH₃)This is generally a facile reaction. rsc.org
Oxidation (to Sulfone)H₂O₂, m-CPBA (excess)Methylsulfonyl (-SO₂CH₃)Requires stronger conditions or excess oxidant compared to sulfoxide formation. rsc.org
S-AlkylationAlkyl halide (e.g., CH₃I)Sulfonium salt (-S⁺(CH₃)R)The sulfur atom acts as a nucleophile. youtube.com
Nucleophilic SubstitutionStrong nucleophileThiolate (after demethylation)Generally requires harsh conditions to cleave the S-CH₃ bond.

Synthesis of Structural Analogues for Systematic Property Modulation

The synthesis of structural analogues of this compound allows for the systematic modulation of its physicochemical and biological properties. This can be achieved by modifying the substituents on the urea and propyl chain, exploring isosteric replacements, and introducing stereochemistry.

Modifying the N-methyl and propyl chain substituents can significantly impact properties such as lipophilicity, hydrogen bonding capacity, and steric bulk.

N-Alkyl Variation : The N-methyl group can be replaced with other alkyl groups (e.g., ethyl, propyl, or larger branched chains) to systematically alter the molecule's lipophilicity and steric profile. The synthesis of such N-alkyl urea derivatives can be achieved through the reaction of the corresponding N-alkyl amine with an appropriate isocyanate or by direct alkylation of a primary urea. nih.govrsc.org

Propyl Chain Modification : The length and branching of the propyl chain can be varied. For instance, using aminobutane or aminopentane derivatives during the synthesis would lead to analogues with longer alkyl chains. Introducing branching on the propyl chain would increase steric bulk and could influence conformational preferences.

Isosteric and bioisosteric replacements involve substituting functional groups with others that have similar steric and electronic properties, a common strategy in drug design to improve a molecule's characteristics. nih.gov

Urea Bioisosteres : The urea moiety can be replaced by a number of bioisosteres. nih.govresearchgate.net For example, a thiourea (B124793) group (C=S instead of C=O) would alter the hydrogen bonding capabilities and electronic distribution. Other common bioisosteres for the urea linkage include squaramides, cyanoguanidines, and various five-membered heterocyclic rings like 1,2,4-oxadiazoles. nih.govnih.gov The introduction of these groups can lead to significant changes in the molecule's properties.

Thioether Bioisosteres : The methylsulfanyl group can be replaced with other groups of similar size and polarity. An ether linkage (-OCH₃) is a common isostere, which would change the hydrogen bond accepting ability and the reactivity at that position. A selenoether (-SeCH₃) would have similar reactivity to the thioether but with different redox properties.

The introduction of stereocenters into the molecule can lead to chiral analogues, which may exhibit stereospecific interactions with biological targets.

Structure Activity Relationship Sar and Mechanistic Elucidation in Model Systems Non Clinical Context

Design Principles for Modulating Molecular Recognition and Binding Affinity

The structural features of 1-methyl-3-[3-(methylsulfanyl)propyl]urea offer several avenues for synthetic modification to systematically probe and modulate its binding affinity and selectivity for biological targets. The urea (B33335) moiety itself is a potent hydrogen bond donor and acceptor. nih.gov The N-H protons can engage in donor interactions, while the carbonyl oxygen can act as an acceptor. nih.gov The presence of the N-methyl group asymmetrically caps (B75204) one side of the urea, which can influence its conformational preferences and steric interactions within a binding pocket.

The three-carbon propyl linker provides significant conformational flexibility. Altering the length and rigidity of this linker is a key design principle. For instance, shortening or lengthening the alkyl chain would directly impact the spatial positioning of the terminal methylsulfanyl group relative to the urea core. Introducing cyclic constraints, such as a cyclopropyl (B3062369) or cyclobutyl ring within the linker, would restrict the conformational freedom, which can lead to an increase in binding affinity if the constrained conformation aligns with the bound state.

The terminal methylsulfanyl group is another critical determinant of molecular recognition. The sulfur atom can participate in various non-covalent interactions, including hydrophobic interactions and, potentially, weaker hydrogen bonds or interactions with metal ions in certain enzyme active sites. Modification of this group, for example, by oxidation to the corresponding sulfoxide (B87167) or sulfone, would dramatically alter its electronic properties and hydrogen bonding capabilities, thereby influencing binding affinity.

A systematic SAR study would involve the synthesis of analogues where each of these three regions—the N-methyl urea, the propyl linker, and the methylsulfanyl group—is independently modified. The resulting compounds would then be evaluated in binding assays to determine the impact of each structural change.

Modification Site Potential Modifications Anticipated Impact on Binding
N-Methyl Urea Substitution of methyl with larger alkyl or aryl groups.Steric hindrance or new hydrophobic interactions.
Removal of the methyl group (to give a symmetric urea).Altered H-bond donor capacity and conformational freedom.
Propyl Linker Varying chain length (ethyl, butyl, etc.).Changes in the spatial orientation of the terminal group.
Introduction of rigidity (e.g., double bond, cyclopropyl group).Reduced conformational entropy, potentially increasing affinity.
Methylsulfanyl Group Oxidation (sulfoxide, sulfone).Increased polarity and H-bond acceptor strength.
Replacement with other functional groups (e.g., hydroxyl, halogen).Altered lipophilicity and interaction profile.

In Vitro Mechanistic Investigations of Interactions with Biomacromolecules (e.g., Enzyme Active Sites, Receptor Binding Pockets)

The urea functional group is a well-established pharmacophore known to interact with the active sites of various enzymes, particularly those that recognize carboxylate or amide substrates. nih.gov For instance, the dual hydrogen-bonding capability of the urea moiety can mimic the interaction of a carboxylate group with arginine or other hydrogen bond donor residues in an enzyme's active site. nih.gov

In the case of this compound, in vitro studies would be essential to elucidate its specific molecular interactions. Techniques such as X-ray crystallography or cryo-electron microscopy of the compound in complex with a target protein would provide atomic-level details of the binding mode. These studies could reveal, for example, whether the urea group forms the expected bidentate hydrogen bonds and how the flexible propyl linker and terminal methylsulfanyl group orient themselves within the binding pocket to engage in hydrophobic or other interactions.

Isothermal titration calorimetry (ITC) would be a valuable tool to quantify the binding affinity (Kd), enthalpy (ΔH), and entropy (ΔS) of the interaction. This thermodynamic data can provide insights into the driving forces of binding. For example, a favorable enthalpic contribution would suggest strong hydrogen bonding and van der Waals interactions, while a favorable entropic contribution might indicate the displacement of ordered water molecules from the binding site.

Furthermore, enzyme inhibition assays could determine if this compound acts as an inhibitor and, if so, its mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive). For instance, its structural similarity to certain endogenous molecules could allow it to act as a competitive inhibitor for enzymes involved in metabolic pathways.

Biophysical Technique Information Gained
X-ray Crystallography / Cryo-EMAtomic-level binding mode, specific protein-ligand contacts.
Isothermal Titration Calorimetry (ITC)Binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), entropy (ΔS).
Enzyme Inhibition AssaysPotency (IC50/Ki), mechanism of inhibition.
Surface Plasmon Resonance (SPR)Real-time kinetics of binding and dissociation (kon, koff).

Development of Chemical Probes and Tools for Molecular Target Identification

A significant application of a novel small molecule like this compound is its development into a chemical probe to identify its biological targets. This is often achieved through affinity-based or activity-based protein profiling.

To create an effective chemical probe, the parent compound is typically modified to include a reporter tag (such as a fluorophore or a biotin (B1667282) moiety) and/or a photoreactive group for covalent cross-linking to its target protein. The key is to introduce these modifications at a position that does not disrupt the compound's native binding interactions. For this compound, the terminal end of the propyl linker, perhaps by extending it slightly, would be a logical point for attaching a linker to a tag, as this is less likely to interfere with the crucial hydrogen-bonding interactions of the urea core.

Once a tagged probe is synthesized, it can be incubated with cell lysates or even in living cells. Upon binding to its target(s), the photoreactive group is activated (e.g., by UV light), forming a covalent bond. The tagged protein-probe complex can then be enriched using the affinity tag (e.g., streptavidin beads for a biotin tag) and subsequently identified by mass spectrometry-based proteomics.

Another powerful, label-free method for target identification is the Cellular Thermal Shift Assay (CETSA). nih.gov This technique relies on the principle that the binding of a ligand to a protein generally increases the protein's thermal stability. nih.govnih.gov In a typical CETSA experiment, cells or cell lysates are treated with this compound and then heated to various temperatures. The soluble protein fraction at each temperature is then analyzed by techniques like Western blotting or mass spectrometry (Thermal Proteome Profiling) to identify proteins that are stabilized in the presence of the compound. nih.govnih.gov

Probe Development Strategy Methodology Outcome
Affinity-Based Probes Synthesize an analogue with a biotin tag and a photoreactive group.Covalent labeling and subsequent pull-down and identification of target proteins.
Cellular Thermal Shift Assay (CETSA) Treat cells with the compound and apply a heat gradient.Identification of proteins with increased thermal stability upon ligand binding.

Exploration of Advanced Applications in Chemical Sciences Excluding Direct Therapeutic or Agrochemical Product Development

Investigation of Role in Catalysis and Organocatalytic Systems

The urea (B33335) moiety is a well-established functional group in the field of organocatalysis, primarily due to its ability to act as a hydrogen-bond donor. This interaction can activate electrophiles, thereby facilitating a variety of chemical transformations. The catalytic potential of 1-methyl-3-[3-(methylsulfanyl)propyl]urea is rooted in the capacity of its N-H protons to form double hydrogen bonds with substrates containing Lewis basic sites, such as carbonyl groups. wikipedia.orglibretexts.org This non-covalent interaction mimics the "partial protonation" effect of Brønsted acids, but under milder, metal-free conditions. wikipedia.org

The presence of the methyl group on one of the urea nitrogens can modulate the electronic properties and steric environment of the catalytic site. Furthermore, the (methylsulfanyl)propyl chain introduces additional functionality. The thioether group could potentially engage in secondary interactions with substrates or influence the solubility and stability of the catalyst. The flexibility of the propyl chain allows the catalytic urea motif to orient itself effectively for substrate binding.

Thiourea (B124793) derivatives, which are structurally related to ureas, are potent organocatalysts, often exhibiting higher acidity and stronger hydrogen-bonding capabilities. wikipedia.org While this compound is a urea, the principles of hydrogen-bond-mediated catalysis are transferable. Bifunctional catalysts, incorporating both a hydrogen-bond donor and a Lewis or Brønsted basic site, have shown enhanced catalytic activity. rsc.orgrsc.org While the subject compound is not inherently bifunctional in this common sense, its thioether sulfur could potentially be oxidized to a sulfoxide (B87167) or sulfone, introducing a new Lewis basic site and expanding its catalytic scope.

Table 1: Potential Organocatalytic Applications of this compound

Reaction Type Role of the Urea Moiety Potential Influence of the (Methylsulfanyl)propyl Group
Michael Addition Activation of the electrophilic enone or enal via hydrogen bonding. Influences catalyst solubility and may offer secondary binding interactions.
Aldol Reaction Activation of the aldehyde carbonyl group. Steric hindrance and electronic effects on the catalytic pocket.
Diels-Alder Reaction Activation of the dienophile through hydrogen bonding. May affect the diastereo- and enantioselectivity of the reaction.

Integration into Supramolecular Chemistry and Self-Assembly Processes

The ability of urea derivatives to form robust, directional hydrogen bonds makes them excellent building blocks for supramolecular chemistry and the construction of self-assembling systems. mdpi.com The two N-H protons and the carbonyl oxygen of the urea group in this compound can participate in a variety of hydrogen-bonding motifs, leading to the formation of one-dimensional tapes, two-dimensional sheets, or more complex three-dimensional networks. researchgate.net

The thioether group itself can participate in weaker C-H···S hydrogen bonds, further stabilizing the supramolecular assembly. nih.gov The interplay between the strong N-H···O hydrogen bonds of the urea and the weaker interactions involving the alkyl and thioether components can lead to complex and potentially functional supramolecular materials.

Potential as Precursors for Advanced Materials or Functional Molecules

The presence of both urea and thioether functionalities in this compound makes it a promising precursor for the synthesis of advanced materials and functional molecules.

Urea and thiourea derivatives can be used as monomers for the synthesis of polymers such as polyureas and polythioureas. gatech.edursc.org These polymers often exhibit interesting properties, including high thermal stability and unique dielectric properties, making them suitable for applications like high-energy-density capacitors. gatech.edursc.org The (methylsulfanyl)propyl group in the subject compound could impart specific properties to the resulting polymer, such as improved solubility, altered mechanical properties, or the ability to coordinate with metals. The thioether linkage is also known to contribute to high refractive indices in polymers. researchgate.net

Furthermore, the urea and thioether moieties can be chemically modified to introduce a wide range of other functional groups. For instance, the thioether can be oxidized to a sulfoxide or sulfone, which can alter the polarity and reactivity of the molecule. The urea group can be incorporated into more complex heterocyclic structures. Thiourea derivatives have been used as functional monomers in the creation of molecularly imprinted polymers (MIPs) for the specific recognition of target molecules. nih.gov This suggests that this compound could be a valuable building block in the design of functional materials with tailored properties.

Table 2: Potential Material and Molecular Precursor Applications

Application Area Role of this compound Resulting Material/Molecule and Potential Properties
Polymer Synthesis Monomer in polyaddition or polycondensation reactions. Polyurea with thioether side chains; potentially enhanced solubility, high refractive index, and metal-coordinating ability. gatech.eduresearchgate.net
Functional Monomers Building block for molecularly imprinted polymers. nih.gov MIPs with specific binding sites for analytes containing complementary functionalities.
Synthesis of Heterocycles Starting material for cyclization reactions. Functionalized heterocyclic compounds with potential applications in materials science.

Environmental Chemistry Studies of Degradation Pathways and Metabolites

Understanding the environmental fate of synthetic compounds is crucial. For this compound, its degradation pathways and the nature of its metabolites would be of significant interest in environmental chemistry. While direct studies on this specific compound are lacking, insights can be gained from research on related urea and sulfur-containing compounds.

The biodegradation of urea-based compounds in the environment is a complex process, often initiated by microbial activity. The urea linkage can be hydrolyzed by urease enzymes, leading to the formation of the corresponding amines and carbon dioxide. In the case of this compound, this would likely yield 1-methylamine and 3-(methylsulfanyl)propan-1-amine.

The sulfur-containing side chain is also susceptible to metabolic transformations. The thioether group can be oxidized by microorganisms to form the corresponding sulfoxide and subsequently the sulfone. mdpi.com These oxidized metabolites are generally more polar and water-soluble than the parent compound, which affects their environmental mobility and bioavailability. In plants, sulfur-containing compounds are integral to various metabolic pathways, and exogenous compounds can be assimilated and transformed. nih.govnih.govmdpi.com

The complete mineralization of the compound would involve the breakdown of the alkyl chains, ultimately leading to carbon dioxide, water, ammonia, and sulfate. However, the formation of persistent or toxic metabolites is a possibility that would require experimental investigation. For example, some sulfur-containing compounds can form reactive intermediates during metabolism. mdpi.com

Table 3: Postulated Environmental Degradation Pathways and Metabolites

Degradation Process Potential Reaction Key Metabolites
Enzymatic Hydrolysis Cleavage of the urea C-N bonds. 1-methylamine, 3-(methylsulfanyl)propan-1-amine, Carbon Dioxide
Microbial Oxidation Oxidation of the sulfur atom. 1-methyl-3-[3-(methylsulfinyl)propyl]urea, 1-methyl-3-[3-(methylsulfonyl)propyl]urea
Further Degradation Cleavage of C-S and C-N bonds. Methanethiol, various short-chain amines and sulfur compounds.

Q & A

Q. How can researchers confirm the identity of 1-methyl-3-[3-(methylsulfanyl)propyl]urea using spectroscopic methods?

To confirm identity, employ a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to analyze the urea backbone and methylsulfanyl group. Mass spectrometry (MS) can validate the molecular weight (162.26 g/mol, C₆H₁₄N₂OS) . For crystallographic confirmation, single-crystal X-ray diffraction (as used in related urea derivatives ) may resolve structural ambiguities. Cross-reference with the CAS registry number (1600901-60-7) and MDL identifier (MFCD30347784) for database alignment .

Q. What are common synthetic routes for preparing this compound?

Synthesis typically involves reacting 3-(methylsulfanyl)propylamine with methyl isocyanate under anhydrous conditions in dichloromethane or ethanol . Control temperature (0–5°C) to minimize side reactions. Purification via column chromatography (silica gel, ethyl acetate/hexane) ensures removal of unreacted amines. Confirm purity using thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) .

Advanced Research Questions

Q. How can regioselectivity challenges in synthesizing urea derivatives like this compound be addressed?

Regioselectivity issues arise from competing nucleophilic sites in polyfunctional intermediates. Use protective groups (e.g., tert-butoxycarbonyl for amines) to direct reactivity . Computational tools (DFT calculations) can predict electronic environments favoring urea bond formation. Experimentally, optimize solvent polarity (e.g., DMF for polar transition states) and stoichiometric ratios of reagents .

Q. How should researchers resolve contradictory bioactivity data for urea derivatives in anticancer studies?

Contradictions may stem from assay variability (e.g., cell line specificity) or compound stability. Standardize assays using validated cell lines (e.g., NCI-60 panel) and include stability tests (HPLC-MS monitoring degradation). Structural analogs like 3-phenylpropylurea derivatives show that anti-tumor activity correlates with substituent hydrophobicity and hydrogen-bonding capacity . Conduct structure-activity relationship (SAR) studies by systematically modifying the methylsulfanyl or urea groups .

Q. What computational methods predict the interaction of this compound with biological targets?

Molecular docking (AutoDock Vina, Schrödinger Suite) can model binding to enzymes like aminopeptidase N, leveraging crystallographic data from related inhibitors . Molecular dynamics simulations (GROMACS) assess stability of ligand-target complexes. Use PubChem-derived descriptors (e.g., InChI key, topological polar surface area) to predict pharmacokinetic properties .

Q. How does the methylsulfanyl group influence the compound’s reactivity in biological or chemical systems?

The thioether group (S-CH₃) enhances lipophilicity, affecting membrane permeability. Its oxidation potential (to sulfoxide/sulfone) can be probed via cyclic voltammetry. Comparative studies with analogs like 3-(methylthio)propyl isothiocyanate (Iberverin) suggest the methylsulfanyl group may act as a hydrogen-bond acceptor or participate in redox cycling . Use LC-MS to track metabolic oxidation products in vitro .

Q. What advanced material science applications exist for urea derivatives like this compound?

Urea derivatives are explored as building blocks for organic semiconductors due to their hydrogen-bonding networks, which enhance charge transport. Incorporate into polymers via copolymerization with thiophene derivatives. Characterize thin-film morphology using atomic force microscopy (AFM) and conductivity via four-probe measurements .

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